Cobalt;iridium
CAS No.: 828940-89-2
Cat. No.: VC19056624
Molecular Formula: Co5Ir2
Molecular Weight: 679.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828940-89-2 |
|---|---|
| Molecular Formula | Co5Ir2 |
| Molecular Weight | 679.10 g/mol |
| IUPAC Name | cobalt;iridium |
| Standard InChI | InChI=1S/5Co.2Ir |
| Standard InChI Key | AUCLPTPBBWPBOD-UHFFFAOYSA-N |
| Canonical SMILES | [Co].[Co].[Co].[Co].[Co].[Ir].[Ir] |
Introduction
Fundamental Properties of Cobalt-Iridium Systems
Structural and Electronic Characteristics
Cobalt-iridium compounds exist in diverse configurations, including:
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Alloys: Face-centered cubic (fcc) or hexagonal close-packed (hcp) phases depending on composition (e.g., Ir₀.₅Co₀.₅ forms fcc, while Ir₀.₂₅Co₀.₅ adopts hcp) .
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Oxides: Spinel-type Co₃O₄ matrices incorporating Ir single atoms (Ir-Co₃O₄) with Ir oxidation states varying from +3 to >+4 during OER .
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Nanotubular Structures: Ir-Co alloy nanotubes synthesized via electrospinning and H₂ reduction, exhibiting composition-dependent phase transitions .
Table 1: Structural Properties of Representative Co-Ir Compounds
| Compound | Crystal Structure | Lattice Constant (Å) | Surface Area (BET, m²/g) | Pore Size (nm) |
|---|---|---|---|---|
| Ir₀.₅Co₀.₅ Alloy | fcc | 3.82 | 58.3 | 4.2 |
| Ir-Co₃O₄ | Spinel | 8.09 | 112.5 | 5.8 |
| IrOₓ-C | Amorphous | - | 145.7 | 6.5 |
X-ray photoelectron spectroscopy (XPS) reveals charge redistribution in these systems: Ir 4f₇/₂ binding energies shift by +0.8 eV in Ir-Co₃O₄ compared to metallic Ir, indicating electron transfer from Co to Ir . This electronic coupling enhances the density of states near the Fermi level, as confirmed by density functional theory (DFT) .
Synthesis and Fabrication Techniques
Modified Adams Fusion Method
Ir-Co oxides are synthesized by mixing IrCl₆²⁻ and Co(NO₃)₂ precursors in KNO₃ solution, followed by:
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Stirring at 80°C for 12 hours
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Calcination at 400°C (2 hours)
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Acid etching in 0.5 M HNO₃ (48 hours)
This method yields mesoporous structures with high surface areas (~145 m²/g) and optimized Ir/Co ratios .
Mechanochemical Synthesis
Ball-milling Co₃O₄ with IrCl₃ at 500 rpm for 6 hours produces Ir-Co₃O₄ with atomically dispersed Ir sites. The process achieves 98% Ir utilization efficiency and scalable gram-level production .
Electrospinning and Thermal Reduction
Polymeric precursors containing Ir and Co salts are electrospun into nanofibers, calcined at 450°C, and reduced under H₂ to form Ir-Co alloy nanotubes. Varying the Ir/Co ratio (0.25–0.75) controls phase structure and catalytic activity .
Electrocatalytic Performance
Oxygen Evolution Reaction (OER)
Table 2: OER Performance in Acidic Media (0.1 M HClO₄)
| Catalyst | Overpotential (mV @ 10 mA/cm²) | Tafel Slope (mV/dec) | Mass Activity (A/g @ 1.5 V) | Stability (hours) |
|---|---|---|---|---|
| Ir-Co₃O₄ | 270 | 45 | 1,240 | >100 |
| Commercial IrO₂ | 320 | 68 | 320 | 50 |
| Ir₀.₅Co₀.₅ | 290 | 51 | 890 | 80 |
The enhanced OER activity stems from:
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Dual Active Sites: Ir>⁴⁺ and Co³⁺ with bridged O ligands facilitate *O-O coupling .
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Strain Effects: 2.3% lattice compression in Ir-Co alloys optimizes OH* adsorption .
Hydrogen Evolution Reaction (HER)
Ir₀.₅Co₀.₅ nanotubes achieve:
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Alkaline HER: -32 mV overpotential @ 10 mA/cm², surpassing Pt/C (-45 mV) .
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Turnover Frequency (TOF): 3.2 s⁻¹ at -0.1 V vs. RHE, 5× higher than Pt .
Oxygen Reduction Reaction (ORR)
Ternary catalysts (Ir single atoms on Co₃O₄/Pd) exhibit:
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Mass Activity: 7,173 mA mg⁻¹ at 0.85 V vs. RHE, 107× higher than Pt/C .
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Durability: Activity increases to 13,342 mA mg⁻¹ after 69,000 cycles due to Ir-Pd-Co synergy .
Magnetic and Electronic Applications
Iridium doping (5 at%) in Fe-Co alloys enhances:
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Spin-Orbit Coupling: 5d(Ir)-3d(Co) hybridization increases magnetic anisotropy by 40% .
These improvements enable high-density data storage devices with 20% higher areal density .
Stability and Degradation Mechanisms
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Ir remains atomically dispersed up to 1.8 V vs. RHE.
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Co leaching <2% after 100-hour OER at pH 1.
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Surface reconstruction forms Ir-O-Co active sites resistant to over-oxidation.
Challenges and Future Perspectives
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